molecular formula C8H6N4O B2739407 5-Prop-2-ynylpyrazolo[1,5-d][1,2,4]triazin-4-one CAS No. 2415469-79-1

5-Prop-2-ynylpyrazolo[1,5-d][1,2,4]triazin-4-one

Cat. No.: B2739407
CAS No.: 2415469-79-1
M. Wt: 174.163
InChI Key: WIXQTVABQVIHKX-UHFFFAOYSA-N
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Description

5-Prop-2-ynylpyrazolo[1,5-d][1,2,4]triazin-4-one is a heterocyclic compound with the molecular formula C8H6N4O and a molecular weight of 174.163 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Prop-2-ynylpyrazolo[1,5-d][1,2,4]triazin-4-one typically involves the assembly of a triazine ring on the basis of a triazole-containing starting material or the assembly of a triazole ring starting from a triazine-containing compound . The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired heterocyclic structure.

Industrial Production Methods

Currently, the industrial production methods for this compound are limited and often rely on laboratory-scale synthesis techniques. The scalability of these methods is an area of ongoing research, with efforts focused on optimizing reaction conditions and improving yields .

Chemical Reactions Analysis

Types of Reactions

5-Prop-2-ynylpyrazolo[1,5-d][1,2,4]triazin-4-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated forms of the compound .

Scientific Research Applications

5-Prop-2-ynylpyrazolo[1,5-d][1,2,4]triazin-4-one has several scientific research applications, including:

    Chemistry: It serves as a valuable building block for the synthesis of more complex polycyclic molecules.

    Biology: The compound exhibits various types of biological activity, making it a candidate for drug development.

    Medicine: Similar compounds have shown antiviral and antidiabetic effects, suggesting potential therapeutic applications.

    Industry: Its unique structure makes it useful in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 5-Prop-2-ynylpyrazolo[1,5-d][1,2,4]triazin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with nucleic acids and proteins .

Comparison with Similar Compounds

Similar Compounds

    Triazavirin: An antiviral drug with a similar triazine structure.

    Deaza analogs: Compounds with modifications to the triazine ring, exhibiting different biological activities.

Uniqueness

5-Prop-2-ynylpyrazolo[1,5-d][1,2,4]triazin-4-one is unique due to its specific substitution pattern and the presence of a prop-2-ynyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

5-prop-2-ynylpyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O/c1-2-5-11-8(13)7-3-4-9-12(7)6-10-11/h1,3-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXQTVABQVIHKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C(=O)C2=CC=NN2C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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